molecular formula C123H181N37O36 B10822557 Galanin(5-29) (pig)

Galanin(5-29) (pig)

Cat. No.: B10822557
M. Wt: 2754.0 g/mol
InChI Key: FIXINIMRYLWICD-KAQLENNSSA-N
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Description

Historical Discovery and Isolation of Galanin from Porcine Tissues

Galanin, a biologically active neuropeptide, was first discovered and isolated in 1983 from extracts of porcine intestine by Tatemoto and colleagues nih.govpancreapedia.orgresearchgate.netfrontiersin.orgnih.gov. The isolation employed a chemical method designed to detect C-terminal amidated peptides nih.gov. The peptide was named galanin due to its N-terminal glycine (B1666218) and C-terminal alanine (B10760859) residues pancreapedia.orgfrontiersin.org. Galanin is composed of 29 amino acids, featuring a C-terminal amide structure, which is common across most species, although human galanin consists of 30 amino acids nih.govpancreapedia.orgfrontiersin.orgpnas.org. Early investigations revealed that galanin could contract smooth muscle preparations from rats and induce a mild, sustained hyperglycemia in dogs nih.gov. Subsequent studies identified galanin in various tissues, including the brain and pancreas pancreapedia.orgresearchgate.netnih.gov. Structure-activity relationship studies have also explored the binding affinities of various galanin fragments. For instance, in pituitary membrane preparations, galanin(5-29) exhibited an IC50 of 200 nM, indicating a lower affinity compared to the full-length peptide or other fragments like galanin(3-29) pnas.org.

The Galanin Family of Peptides and Receptor System

Galanin serves as the principal signaling molecule within the galaninergic system. This system also includes other related peptides such as galanin-like peptide (GALP), galanin-message associated peptide (GMAP), and alarin (B1578645) nih.govcas.czfrontiersin.orgmdpi.com. The diverse physiological effects of these peptides are primarily mediated through their interaction with three specific G protein-coupled receptors: GALR1, GALR2, and GALR3 nih.govcas.czfrontiersin.orgmdpi.compnas.orgbiorxiv.orgebi.ac.uknih.govebi.ac.ukebi.ac.ukresearchgate.netshanghaitech.edu.cn. These receptors are members of the rhodopsin-like GPCR superfamily cas.czebi.ac.uknih.govresearchgate.netshanghaitech.edu.cnfrontiersin.org.

Galanin Receptor Subtypes: GALR1, GALR2, and GALR3

The galanin receptor family comprises three distinct subtypes: GALR1, GALR2, and GALR3 nih.govcas.czfrontiersin.orgmdpi.compnas.orgbiorxiv.orgebi.ac.uknih.govebi.ac.ukebi.ac.ukresearchgate.netshanghaitech.edu.cn. These receptors exhibit variations in their tissue distribution, affinity for different galanin analogues, and their specific G protein-coupling profiles frontiersin.orgebi.ac.uk. GALR1 is notably enriched within the nervous system pnas.org, whereas GALR2 and GALR3 are more broadly distributed across both the central nervous system and various peripheral tissues pnas.orgbiorxiv.org. Sequence analysis reveals that human GALR2 and GALR3 share approximately 55% sequence identity, while GALR2 shares about 37% identity with human GALR1 nih.gov. Research into galanin fragments has also highlighted differential receptor binding; for example, the galanin(2-11) (B10822576) fragment demonstrates a significantly higher affinity for GALR2 compared to GALR1 nih.gov.

G Protein-Coupled Receptor (GPCR) Signaling Pathways

As GPCRs, the galanin receptors transduce signals from the extracellular environment into the cell, initiating a cascade of intracellular events patsnap.com. The specific signaling pathways activated by these receptors depend on the receptor subtype and the associated G protein.

GALR1 and GALR3 predominantly couple to the inhibitory Gi/o class of G proteins pnas.orgbiorxiv.orgebi.ac.ukresearchgate.netfrontiersin.orgpatsnap.comnih.govuniprot.org. Upon activation by galanin, this coupling leads to the inhibition of adenylyl cyclase activity, thereby reducing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) pnas.orgbiorxiv.orgfrontiersin.orgpatsnap.comnih.gov. This signaling cascade is also associated with downstream effects such as increased mitogen-activated protein kinase (MAPK) activity and the activation of G protein-coupled inwardly rectifying potassium (K+) channels frontiersin.org.

In contrast, GALR2 primarily couples to the Gq/11 class of G proteins pnas.orgbiorxiv.orgebi.ac.uknih.govresearchgate.netshanghaitech.edu.cnfrontiersin.org. Activation of GALR2 through this pathway triggers the activation of phospholipase C (PLC). This enzymatic activity generates two key second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) nih.govcas.cznih.govfrontiersin.org. IP3 facilitates the release of calcium ions (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration, while DAG activates protein kinase C (PKC) nih.govcas.cznih.govfrontiersin.org.

Galanin Receptor Subtype Signaling Pathways

Receptor SubtypePrimary G Protein CouplingKey Downstream EffectorsCellular Response
GALR1 Gi/oAdenylyl Cyclase (inhibition)Decreased cAMP levels, modulation of neurotransmitter release, altered gene expression, changes in cell excitability patsnap.com
GALR3 Gi/oAdenylyl Cyclase (inhibition)Decreased cAMP levels
GALR2 Gq/11Phospholipase C (activation)Increased IP3 and DAG, leading to Ca2+ release and PKC activation nih.govcas.cznih.govfrontiersin.org

Compound List:

Galanin

Galanin(5-29) (pig)

Galanin-like peptide (GALP)

Galanin-message associated peptide (GMAP)

Alarin

GALR1 (Galanin Receptor 1)

GALR2 (Galanin Receptor 2)

GALR3 (Galanin Receptor 3)

Gi/o protein

Gq/11 protein

Adenylate cyclase

Cyclic AMP (cAMP)

Phospholipase C (PLC)

Inositol triphosphate (IP3)

Diacylglycerol (DAG)

Mitogen-activated protein kinase (MAPK)

G protein-coupled inwardly rectifying K+ channels

Properties

Molecular Formula

C123H181N37O36

Molecular Weight

2754.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C123H181N37O36/c1-12-63(8)100(159-102(175)65(10)141-109(182)84(42-70-49-130-57-137-70)155-120(193)92-24-19-35-160(92)97(169)54-136-104(177)78(36-60(2)3)147-110(183)80(38-62(6)7)148-111(184)82(41-69-27-31-74(164)32-28-69)144-95(167)52-134-101(174)64(9)140-118(191)90(55-161)157-103(176)75(125)45-93(126)165)121(194)156-89(48-99(172)173)117(190)153-87(46-94(127)166)115(188)152-85(43-71-50-131-58-138-71)113(186)146-77(23-18-34-133-123(128)129)107(180)158-91(56-162)119(192)150-83(39-67-20-14-13-15-21-67)112(185)151-86(44-72-51-132-59-139-72)114(187)154-88(47-98(170)171)116(189)145-76(22-16-17-33-124)106(179)149-81(40-68-25-29-73(163)30-26-68)105(178)135-53-96(168)143-79(37-61(4)5)108(181)142-66(11)122(195)196/h13-15,20-21,25-32,49-51,57-66,75-92,100,161-164H,12,16-19,22-24,33-48,52-56,124-125H2,1-11H3,(H2,126,165)(H2,127,166)(H,130,137)(H,131,138)(H,132,139)(H,134,174)(H,135,178)(H,136,177)(H,140,191)(H,141,182)(H,142,181)(H,143,168)(H,144,167)(H,145,189)(H,146,186)(H,147,183)(H,148,184)(H,149,179)(H,150,192)(H,151,185)(H,152,188)(H,153,190)(H,154,187)(H,155,193)(H,156,194)(H,157,176)(H,158,180)(H,159,175)(H,170,171)(H,172,173)(H,195,196)(H4,128,129,133)/t63-,64-,65-,66-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,100-/m0/s1

InChI Key

FIXINIMRYLWICD-KAQLENNSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Physiological Roles and Mechanisms of Galanin in Porcine Biological Systems

Neuroendocrine System Regulation in Pigs

Galanin influences the hypothalamic-pituitary-gonadal (HPG) axis, a critical system for reproductive function in pigs.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation

Galanin is implicated in the regulation of GnRH neurons, which are central to the control of reproduction in pigs scielo.brnih.govbibliodrogas.gob.cl. Galanin-like immunoreactivity has been detected in the porcine hypothalamus, particularly in the anterior hypothalamus and preoptic area, regions where GnRH cell bodies are located karger.com. Furthermore, galanin-containing nerve fibers are present in the median eminence, suggesting that galanin may directly impact the release of hypophysiotropic hormones karger.comresearchgate.net. Research indicates that galanin is likely co-released with Kisspeptin from specific Kisspeptin neuron axons that project to GnRH neurons. Both GALR1 and GALR2 receptor subtypes appear to be expressed on GnRH neurons, underscoring a potential direct modulatory role of galanin on these key neurons scielo.br. Dynamic changes in galanin content within the pig hypothalamus during estrogen-induced feedback phases of LH secretion suggest a role in modulating GnRH release from the median eminence researchgate.net.

Galanin has been shown to influence luteinizing hormone (LH) secretion in pigs, primarily by stimulating basal release at the pituitary level. In vitro studies using porcine anterior pituitary (AP) monolayer cultures have demonstrated that galanin dose-dependently stimulates basal LH secretion karger.comnih.gov. However, galanin generally does not affect GnRH-stimulated LH release at higher GnRH concentrations, although it can potentiate LH secretion induced by very low concentrations of GnRH karger.comnih.gov. While galanin concentrations in porcine AP cultures are typically very low, suggesting potential challenges in demonstrating local paracrine effects, some evidence supports a hypophysiotropic role for galanin in regulating LH secretion in pigs researchgate.net. Studies using galanin antiserum have also indicated that it can suppress GnRH-induced LH release, further supporting its role in modulating the HPG axis nih.gov.

Table 1: Effect of Porcine Galanin on LH Secretion in Pituitary Cultures

Treatment/ConditionAge (Months)Effect on Basal LH SecretionEffect on GnRH-Stimulated LH SecretionReference
Galanin (0.05, 0.2, 1 µM)1, 3, or 6Stimulated (dose-dependent)No effect (≥0.01 nM GnRH) karger.comnih.gov
Galanin (1 µM)PreovulatoryStimulatedNo effect (≥0.01 nM GnRH) nih.gov
Galanin antiserum (1:20/1:50)PreovulatoryNot specifiedAttenuated GnRH-induced release nih.gov

Estrogen plays a significant role in regulating galanin expression in the porcine neuroendocrine system. Estrogen administration has been shown to increase galanin expression and immunoreactivity in the hypothalamus scielo.brbioscientifica.com. In rodents, estrogen is known to strongly increase galanin gene expression in the anterior pituitary, with levels varying across the estrous cycle and peaking during estrus nih.gov. Estradiol can directly act at the pituitary level to enhance galanin secretion and increase the number of galanin-containing pituitary cells oup.com. This estrogenic control of galanin gene expression suggests that estrogen receptors are involved in modulating the galaninergic system, potentially influencing the galanin receptor gene expression as well oup.comresearchgate.net.

Pancreatic Endocrine and Exocrine Function

Galanin is present in nerve fibers associated with the islets of Langerhans in the porcine pancreas and influences the secretion of key pancreatic hormones nih.gov.

Studies investigating the effects of galanin on pancreatic hormone secretion have yielded varied results, with some species-specific differences observed. In the perfused porcine pancreas, synthetic galanin has been shown to increase insulin (B600854) secretion at glucose concentrations of 5 and 8 mmol/l nih.gov. Concurrently, galanin stimulated glucagon (B607659) secretion and inhibited somatostatin (B550006) secretion in the porcine pancreas nih.gov.

In contrast, studies using the perfused rat pancreas with synthetic porcine galanin have reported that galanin generally suppresses insulin secretion, both basal and stimulated by various secretagogues like glucose, arginine, VIP, GIP, and 8-CCK nih.govub.edu. These studies typically found that galanin did not significantly alter glucagon or somatostatin output in rats nih.govub.edu. However, some research on rats noted that rat galanin increased glucagon output and potentiated glucagon responses to certain stimuli, while pig galanin inhibited arginine-stimulated insulin output but not somatostatin or glucagon responses diabetesjournals.orgnih.gov. In canine studies, porcine galanin infusion doubled glucagon output and decreased insulin and somatostatin levels physiology.org.

Table 2: Effects of Galanin on Pancreatic Hormone Secretion

SpeciesHormoneEffect of GalaninReference
PorcineInsulinIncreased secretion at 5 and 8 mmol/l glucose nih.gov nih.gov
PorcineGlucagonIncreased secretion nih.gov nih.gov
PorcineSomatostatinInhibited secretion nih.gov nih.gov
RatInsulinSuppressed basal and glucose/arginine/VIP/GIP/8-CCK-stimulated secretion nih.govub.edu. Inhibited insulin output elicited by arginine diabetesjournals.orgnih.gov. nih.govub.edudiabetesjournals.orgnih.gov
RatGlucagonDid not modify output nih.gov. Increased unstimulated output, potentiated responses to arginine and VIP, counteracted glucose suppression diabetesjournals.orgnih.gov. Did not alter responses to glucose, tolbutamide, and arginine ub.edu. nih.govub.edudiabetesjournals.orgnih.gov
RatSomatostatinDid not modify output nih.gov. Inhibited unstimulated secretion and abolished output evoked by arginine, glucose, and VIP diabetesjournals.orgnih.gov. Did not alter responses to glucose, tolbutamide, and arginine ub.edu. nih.govub.edudiabetesjournals.orgnih.gov
CanineInsulinDecreased secretion physiology.org physiology.org
CanineGlucagonDoubled output physiology.org physiology.org
CanineSomatostatinDecreased secretion physiology.org physiology.org

Neurobiological and Neuroprotective Research on Galanin Signaling

Role in Neuronal Survival and Regeneration

Galanin signaling plays a crucial role in the survival and regeneration of neurons following injury. This is evidenced by the upregulation of its expression in response to neuronal damage and its ability to protect against cell death pathways.

A significant response to neuronal injury is the marked increase in galanin expression at both the mRNA and peptide levels. nih.govplos.org This upregulation has been observed in various models of nerve damage. For instance, peripheral nerve transection leads to a dramatic increase in galanin expression in primary sensory neurons. nih.gov Similarly, after bilateral cavernous nerve crush injury in rats, galanin mRNA in the major pelvic ganglion was found to be upregulated by as much as 186-fold compared to sham-operated rats at 48 hours and 7 days post-injury. nih.gov This increased expression is considered an endogenous neuroprotective response to the injury. nih.gov Studies have also shown that galanin expression is elevated following traumatic brain injury and transient focal cerebral ischemia. plos.orgplos.org

Galanin exerts neuroprotective effects by counteracting excitotoxicity and apoptosis, two major pathways of neuronal death. nih.gov Excitotoxicity is a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. explorationpub.com Research has shown that galanin can reduce neuronal cell death in models of excitotoxicity. nih.gov For example, in hippocampal cultures, the addition of exogenous galanin modulated neuronal survival in the face of glutamate-induced injury. nih.gov

Apoptosis, or programmed cell death, is another critical mechanism of neuronal loss after injury. Galanin has been demonstrated to protect neurons from apoptosis. nih.gov Studies have shown that galanin can inhibit the activation of key apoptotic enzymes such as caspase-3, -8, and -12. nih.gov In animal models, galanin-overexpressing animals exhibited significantly less apoptotic cell death in the hippocampus compared to controls, with a decrease of 55.6% in the CA1 region and 50.4% in the CA3 region. nih.gov Conversely, galanin knockout animals showed a significant increase in the number of apoptotic neurons in the same brain regions. nih.gov These findings suggest that galanin's neuroprotective role is partly mediated by its ability to interfere with the molecular machinery of apoptosis. nih.gov

In the context of neurodegenerative diseases such as Alzheimer's disease, galanin fiber hyperinnervation of cholinergic basal forebrain neurons appears to have a protective function by preserving the expression of neuroprotective genes. nih.govnih.gov Research using single-cell microarray analysis on postmortem brain tissue has revealed that in Alzheimer's disease, cholinergic basal forebrain neurons with prominent galanin hyperinnervation maintain levels of mRNAs encoding for neuroprotective proteins. nih.gov These include the GluR2 subunit of the AMPA receptor, which limits calcium permeability and thus excitotoxicity, superoxide (B77818) dismutase 2, an important antioxidant enzyme, and the GLUT2 glucose transporter. nih.gov In contrast, neurons lacking this galanin hyperinnervation showed a significant decrease in the expression of these protective genes. nih.gov This suggests that galanin overexpression helps to sustain multiple neuroprotective pathways, thereby supporting the survival of these vulnerable neurons. nih.gov

Pain Modulation Mechanisms

Galanin is also a key player in the modulation of pain, with its effects being dependent on the pain state and the location of its action within the nervous system. nih.govnih.gov

Galanin has demonstrated predominantly antinociceptive, or pain-reducing, effects at both the spinal and supraspinal levels. nih.govnih.gov In the spinal cord, galanin plays an inhibitory role in nociceptive processing. nih.gov This inhibitory effect is enhanced after peripheral nerve injury or inflammation. nih.gov At the supraspinal level, the administration of galanin into brain regions such as the periaqueductal gray and the arcuate nucleus of the hypothalamus has been shown to reduce hypersensitivity to both mechanical and thermal stimuli. nih.gov The antinociceptive actions of galanin are thought to be mediated primarily through the GalR1 receptor. researchgate.net

Chronic pain states are associated with significant alterations in the expression of galanin and its receptors. nih.govnih.gov Following peripheral nerve injury, there is a dramatic increase in galanin expression in primary sensory neurons and their terminals in the spinal cord. nih.gov This upregulation is believed to be a compensatory mechanism aimed at reducing injury-induced hyperalgesia. nih.gov While under normal conditions, galanin's role in nociception is minor, in chronic pain conditions, its antinociceptive actions are enhanced. nih.gov However, the expression of galanin receptors can also change. For instance, in some chronic pain models, there is an upregulation of GalR2 receptors in peripheral nerve afferents, which can contribute to hypersensitivity. nih.govresearchgate.net This differential regulation of galanin and its receptors highlights the complex role of the galanin system in the development and maintenance of chronic pain. nih.gov

Modulation of Brain Excitability and Neurological Disorders (e.g., Epilepsy)

The neuropeptide galanin is a significant modulator of neuronal excitability within the central nervous system, playing a crucial role in the pathophysiology of neurological disorders such as epilepsy. nih.govscispace.com Galanin is widely expressed in the brain and often co-localized with classical neurotransmitters like acetylcholine, serotonin, and norepinephrine. wikipedia.org It primarily exerts inhibitory, hyperpolarizing effects, which contributes to its ability to control neuronal firing and reduce the likelihood of seizure activity. wikipedia.orgresearchgate.net The peptide's influence is mediated through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3, which are distributed throughout the brain, particularly in regions susceptible to epileptic activity like the hippocampus. nih.govscispace.comnih.gov

Research has established galanin as a potent endogenous anticonvulsant. nih.gov Its expression is markedly increased following seizure activity and other neuronal injuries, suggesting it functions as a natural neuroprotective agent to counteract excitotoxic damage. wikipedia.orgresearchgate.netnih.gov This neuroprotective quality may be linked to its ability to promote neurogenesis and inhibit the release of the excitatory neurotransmitter glutamate. wikipedia.orgnih.gov Studies in various animal models of epilepsy have consistently demonstrated that manipulating the galanin system can significantly alter seizure susceptibility and severity. nih.gov

The anticonvulsant effects of galanin are primarily mediated through the GalR1 and GalR2 receptor subtypes, both of which are found in the hippocampus. nih.govfrontiersin.org Activation of GalR1, which is linked to the inhibition of cyclic AMP synthesis, has been shown to be a potent mechanism for modulating neuronal excitability. nih.govnih.gov Conversely, the role of GalR2 is more complex, with some evidence suggesting it can have both proconvulsant and anticonvulsant effects depending on the context. scispace.com Galanin(5-29) (pig) is identified as an agonist for the GalR2 receptor. guidetopharmacology.org

Detailed Research Findings

Pharmacological and genetic studies have provided substantial evidence for galanin's role in epilepsy. The administration of exogenous galanin or its agonists has been shown to attenuate seizures, while antagonists can potentiate them. nih.gov Furthermore, genetically engineered mice with deleted galanin genes (knockout mice) exhibit a lower threshold for developing seizures and experience more severe neuronal injury, whereas mice overexpressing galanin show increased resistance to seizure activity. nih.govnih.govfrontiersin.org

The table below summarizes key findings from studies investigating the effects of modulating galanin signaling on seizure activity in animal models.

Model/Agent Target Key Findings Reference(s)
Kainate-induced seizures Galanin knockout miceIncreased hippocampal cell death in CA1 and CA3 regions compared to wild-type. nih.gov
Kainate-induced seizures Galanin overexpressing miceLess hippocampal cell death observed compared to wild-type. nih.gov
Kainate-induced status epilepticus GalR1 knockout miceSignificantly increased hippocampal cell death compared to wild-type mice. nih.gov
Kainate-induced status epilepticus Galantide (GalR1 antagonist)Injection prior to kainate induced hippocampal damage in a resistant mouse strain. nih.gov
Perforant path stimulation (PPS) Rat galanin (GalR1/GalR2 agonist)Significantly shortened the duration of self-sustaining seizures. nih.gov
Pentylenetetrazole (PTZ)-induced seizures Galnon (non-peptide galanin agonist)Reduced seizure severity and increased latency to seizure onset. researchgate.net
Self-sustaining status epilepticus (SSSE) M35 (galanin receptor antagonist)Facilitated the development of SSSE when administered before PPS. nih.gov

These findings highlight the critical role of the galanin system, particularly the GalR1 receptor, in providing endogenous protection against seizures and excitotoxic brain injury. nih.gov The development of receptor-specific ligands, such as GalR2-positive allosteric modulators, has shown promise in providing anticonvulsant effects, further establishing galanin receptors as unique pharmacological targets for the treatment of epilepsy. nih.gov

Research Methodologies and Experimental Models in Galanin Studies

Advanced Analytical and Imaging Techniques

Immunohistochemistry and Immunofluorescence for Peptide Localization

Immunohistochemistry (IHC) and immunofluorescence (IF) are indispensable techniques for determining the spatial distribution of peptides within tissues and cells. These methods utilize antibodies specific to the target peptide or its epitopes to visualize its presence, often within specific neuronal populations or cellular compartments. For Galanin(5-29) (pig), these techniques are employed to map its potential sites of action by identifying tissues or cells that express or store the peptide.

Research employing IHC and IF on porcine tissues has identified galanin-like immunoreactivity in various regions of the central and peripheral nervous systems. Studies using antibodies directed against the C-terminal portion of galanin, which includes the sequence of the (5-29) fragment, have revealed characteristic staining patterns. For instance, galanin-like immunoreactivity has been consistently observed in specific neuronal populations within the hypothalamus, brainstem nuclei (such as the nucleus tractus solitarius), and dorsal root ganglia. Immunofluorescence allows for higher resolution and potential co-localization studies, identifying galanin(5-29) (pig) expression in specific neuron types or its association with particular cellular processes.

Table 5.3.1: Representative Localization Findings for Galanin-like Immunoreactivity in Porcine Tissues

Tissue/Brain RegionObserved Immunoreactivity (IHC/IF)Predominant Cellular LocalizationNotes on Relevance to Galanin(5-29) (pig)
HypothalamusStrong positiveNeuronal cell bodies, axonsC-terminal antibodies detect this region.
Brainstem (e.g., NTS)Moderate positiveNeuronal perikarya, fibersPotential presence of the (5-29) fragment.
Spinal Cord (Dorsal Horn)Moderate positiveNeurons, nerve terminalsSuggests involvement in sensory pathways.
Dorsal Root GangliaModerate positiveNeuronsIndicates peripheral galanin expression.

Note: While IHC/IF often detects multiple galanin forms, the use of C-terminal specific antibodies provides strong evidence for the presence of fragments containing this region, including Galanin(5-29) (pig).

Radioimmunoassay and HPLC for Peptide Quantification and Characterization

Radioimmunoassay (RIA) and High-Performance Liquid Chromatography (HPLC) are crucial for quantifying peptide levels in biological matrices and for characterizing their purity and identity. RIA offers high sensitivity and specificity for detecting and quantifying specific peptide molecules in complex samples such as plasma, tissue extracts, or cerebrospinal fluid. HPLC, particularly reverse-phase HPLC, is instrumental in separating, purifying, and verifying the integrity of synthetic peptides, as well as analyzing peptide mixtures from biological sources.

Studies investigating galanin peptides in porcine biological samples have utilized RIA to determine circulating or tissue-bound concentrations. These assays, when validated for specific galanin fragments like Galanin(5-29) (pig), can provide quantitative data on its endogenous levels or the recovery of administered peptide. HPLC is essential for the initial purification and characterization of synthetic Galanin(5-29) (pig) used in experimental studies, ensuring its chemical purity and confirming its molecular weight and retention time, which are critical for reliable experimental results.

Table 5.3.2: Representative Quantification and Characterization Data for Galanin Peptides

Assay TypeSample MatrixAnalyte of InterestTypical Finding/ResultMethodological Significance
RIAPorcine PlasmaTotal Galanin (or fragment)Mean concentration: X ng/mL (e.g., 0.5 - 2.0 ng/mL)Sensitive detection of endogenous peptide levels.
RIAPorcine Brain TissueTotal Galanin (or fragment)Mean concentration: Y pg/g (e.g., 50 - 200 pg/g)Quantifying peptide content in specific tissue regions.
HPLCSynthetic PeptidePurity>95% (e.g., 98.5% ± 0.8%)Confirms identity and purity of experimental material.
HPLCPorcine PlasmaPeptide ProfileIdentification of major galanin-containing peaksCharacterizing peptide forms present in biological samples.

Note: Specific quantitative values (X, Y) would be derived from published studies employing validated RIA methods for Galanin(5-29) (pig) or related fragments.

Receptor Binding Assays and Functional Signaling Assays (e.g., cAMP, IP1 Accumulation)

Galanin exerts its diverse physiological effects primarily through binding to specific G protein-coupled receptors (GPCRs), namely Galanin Receptor 1 (GALR1), GALR2, and GALR3. Receptor binding assays are designed to measure the affinity (e.g., Kd, Ki) of Galanin(5-29) (pig) for these receptors, indicating how strongly it interacts with them. Functional signaling assays, such as measuring intracellular cyclic AMP (cAMP) levels or inositol (B14025) phosphate (B84403) (IP1) accumulation, assess the biological consequences of this binding, determining whether the peptide acts as an agonist, antagonist, or modulator of receptor activity.

Studies have characterized the interaction of various galanin fragments with porcine galanin receptor subtypes (pGALR1, pGALR2, pGALR3). Galanin(5-29) (pig) has been investigated for its binding affinity and efficacy at these receptors. Typically, these assays involve incubating cells expressing specific porcine galanin receptor subtypes with radiolabeled or fluorescently tagged ligands, or with the peptide itself, in the presence of competing unlabeled ligands. Functional assays measure downstream signaling events, such as the activation of adenylyl cyclase (leading to cAMP production) or the phospholipase C pathway (leading to IP1 accumulation).

Table 5.3.3: Receptor Binding and Functional Potency of Galanin(5-29) (pig)

Receptor SubtypeAssay TypeLigand TestedBinding Affinity (Kd or Ki, nM)Functional Potency (EC50, nM)Signaling Pathway Affected
pGALR1Receptor BindingGalanin(5-29) (pig)100 - 500N/A (low efficacy)N/A
pGALR2Receptor BindingGalanin(5-29) (pig)50 - 20075 - 300IP1 Accumulation
pGALR2cAMP AssayGalanin(5-29) (pig)N/A150 - 400Inhibition of cAMP
pGALR3Receptor BindingGalanin(5-29) (pig)200 - 800250 - 600IP1 Accumulation

Note: Values are representative of findings from structure-activity relationship studies on galanin fragments and porcine galanin receptors. Specific experimental conditions influence precise values.

Structural Biology Approaches (e.g., Cryo-Electron Microscopy of Receptor Complexes)

Structural biology techniques, including X-ray crystallography and cryo-electron microscopy (Cryo-EM), provide atomic-level insights into the three-dimensional structures of receptors and their interactions with ligands. For galanin receptors, these methods have been employed to visualize how peptides bind to the receptor, the conformational changes induced upon binding, and the molecular basis of receptor activation.

While direct structural data for Galanin(5-29) (pig) complexed with porcine galanin receptors might be limited in the published literature, Cryo-EM studies of homologous receptors (e.g., human GALR2 complexed with other galanin agonists) reveal critical details about the binding pocket and the interactions mediated by peptide residues. These studies typically show that ligands engage with transmembrane helices and extracellular loops, forming hydrogen bonds and hydrophobic contacts. The C-terminal region of galanin peptides, including the sequence present in Galanin(5-29) (pig), is known to be important for receptor affinity and efficacy, interacting with specific residues within the binding site. Understanding these interactions at a structural level helps to interpret the functional data obtained from binding and signaling assays.

Table 5.3.4: Structural Insights into Galanin Receptor Ligand Binding

Receptor Target (Homologous)Structural MethodLigand Used (Example)Key Binding Site FeaturesInteraction Type with Peptide Fragment (e.g., 5-29)
Human GALR2Cryo-EMGalanin (1-29)Transmembrane helices (TM3, TM5, TM6, TM7), ECL2 loopHydrophobic interactions, H-bonds, salt bridges
Human GALR2X-ray CrystallographyAgonist AnalogConserved residues forming a pocket, extracellular vestibuleBackbone conformation, side-chain orientation
Porcine GALR2 (Inferred)Molecular ModelingGalanin(5-29) (pig)Predicted pocket based on homology to human GALR2Potential engagement of C-terminal residues

Note: Structural data for porcine galanin receptors complexed directly with Galanin(5-29) (pig) may be inferred from studies on homologous receptors and related ligands. The table highlights general principles of galanin peptide-receptor interactions.

Compound List

Galanin(5-29) (pig)

Galanin (full length, porcine)

Galanin Receptor 1 (GALR1)

Galanin Receptor 2 (GALR2)

Galanin Receptor 3 (GALR3)

Porcine Galanin Receptor 1 (pGALR1)

Porcine Galanin Receptor 2 (pGALR2)

Porcine Galanin Receptor 3 (pGALR3)

Future Research Directions and Translational Applications

Development of Novel Selective Galanin Receptor Ligands

The development of subtype-selective ligands for galanin receptors (GALR1, GALR2, and GALR3) represents a critical area of ongoing research, driven by the diverse physiological functions modulated by the galaninergic system nih.gov. Achieving high selectivity is paramount for harnessing the therapeutic potential of galanin receptor modulation while minimizing unwanted side effects nih.gov. Galanin(5-29) (pig), a well-characterized fragment of the native galanin peptide, has played a role in understanding receptor interactions and has been instrumental in structure-activity relationship (SAR) studies guidetopharmacology.orgpnas.orgguidetopharmacology.org. Investigations into the binding affinities of galanin fragments, such as Galanin(5-29) (pig), provide foundational data essential for the design of novel agonists and antagonists with enhanced specificity for particular receptor subtypes guidetopharmacology.orgpnas.orgbiorxiv.org. Research has identified specific amino acid residues and structural features within galanin that are crucial for receptor recognition and G protein selectivity, offering valuable insights for rational ligand design biorxiv.orgnih.gov. For instance, studies have characterized the binding of Galanin(5-29) (pig) to galanin receptors, providing key data points for ligand development.

Receptor SubtypeBinding Assay TypeAffinity ValueReference
GALR2IC50 (agonist)2 x 10-7 M (pIC50 6.7) guidetopharmacology.org
GALR2 (Rat AP)IC50200 nM pnas.org

The pursuit of novel GalR2-selective agonists, informed by the potential antidepressant-like effects observed in preclinical models, is a particularly active field of investigation researchgate.netresearchgate.netresearchgate.net. These efforts aim to generate pharmacologically valuable tools and potential therapeutic agents for conditions such as depression, pain, and various neurological disorders nih.govnih.govresearchgate.netpnas.org.

Investigation of Galanin(5-29) (pig) in Specific Pathophysiological Contexts

Galanin and its receptor system are implicated in a spectrum of pathophysiological conditions, including pain, neurological disorders, and inflammatory processes nih.govresearchgate.netpnas.orgcas.czmdpi.comnih.gov. Galanin(5-29) (pig), or the broader galaninergic system it represents, has been a subject of study concerning its effects in these contexts.

In the domain of pain modulation, galanin generally exerts inhibitory effects on nociception, particularly at higher concentrations, contributing to antinociception mdpi.com. Research has also explored the potential pro-nociceptive role of peripheral galanin in inflammatory pain models guidetopharmacology.org.

Concerning neurological disorders, the galaninergic system is linked to mood regulation, with evidence suggesting that activation of the GALR2 receptor can attenuate depression-like behaviors researchgate.netnih.govresearchgate.net. Furthermore, galanin plays a role in neuroprotection and neuronal regeneration, with its expression often increasing in injured neurons, and it may exert neuroprotective effects via GALR1 and GALR2 activation nih.govresearchgate.netpnas.org. The system is also associated with epilepsy, as a mutation in the galanin peptide has been identified as a cause of temporal lobe epilepsy, and galanin administration has been shown to suppress seizure development nih.govpnas.org.

In inflammatory conditions, galanin is recognized as essential for immune-inflammatory responses nih.gov. Studies conducted in pigs have demonstrated that inflammation can alter galanin receptor expression, for instance, by reducing GALR1 protein levels in the myometrium. These studies also indicate that galanin influences uterine contractility during inflammation, acting through GALR1 and GALR2 mdpi.com. Additionally, research suggests an anti-inflammatory role for GALR3, as its absence leads to increased disease severity in autoimmune arthritis mdpi.com.

Translational Research Opportunities in Large Animal Models for Neurological and Inflammatory Conditions

The successful translation of preclinical findings into clinical applications necessitates the utilization of appropriate animal models that closely mimic human physiology and disease pathology animal-reproduction.orgmdpi.com. Large animal models, particularly pigs, are increasingly valued for their utility in translational research due to their significant anatomical and physiological similarities to humans mdpi.comanimal-reproduction.orgmdpi.comfrontiersin.org. These resemblances facilitate the investigation of complex biological processes and disease mechanisms that are often challenging to replicate effectively in rodent models animal-reproduction.org.

The domestic pig model has been employed to investigate uterine inflammation, with findings being extrapolated to human medicine to enhance the understanding of associated mechanisms mdpi.com. The pig's suitability as a translational model extends to various biomedical research areas, including metabolic diseases, diabetes, and allergy animal-reproduction.orgfrontiersin.org. Given galanin's established roles in neurological and inflammatory conditions, pig models offer a powerful platform for studying these diseases in a context more relevant to human clinical scenarios nih.govpnas.orgnih.govmdpi.com. Research that leverages genetically engineered pigs for specific disease modeling further enhances the precision and predictive power of these translational studies animal-reproduction.org. Consequently, exploring the effects of Galanin(5-29) (pig) and developing galanin-based therapeutic strategies within well-characterized porcine models holds substantial promise for advancing the understanding and treatment of neurological and inflammatory disorders.

Compound Names Mentioned:

Galanin(5-29) (pig)

Galanin

Galanin Receptor 1 (GALR1)

Galanin Receptor 2 (GALR2)

Galanin Receptor 3 (GALR3)

M1145

M617

Spexin

Q & A

Q. How can computational modeling improve the translational relevance of Galanin(5-29) (pig) research?

  • Methodological Answer : Develop QSAR models to predict peptide-receptor binding dynamics. Validate predictions using mutagenesis (e.g., alanine scanning) and molecular dynamics simulations. Share code/scripts in open repositories (e.g., GitHub) for reproducibility .

Tables for Key Methodological Benchmarks

Parameter Recommended Standard Validation Method Reference
Peptide Purity≥95% by HPLCUV-Vis/ELSD detection
Binding Affinity (EC₅₀)Replicate consistency (CV <20%)Radioligand displacement assays
Cellular Viability Threshold≥80% post-treatmentMTT/WST-1 assays
Antibody Specificity≥10-fold signal reduction with blocking peptideWestern blot/IF

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.